Helicianeoide B
Description
Helicianeoide B is a naturally occurring glycoside isolated from Helicia essatia Hook, a plant species native to certain regions of Asia . It is part of the Helicianeoide family, which includes Helicianeoide A and Helicianeoide C, all characterized by their glycosidic structures. The compound has a molecular formula of C₃₂H₃₈O₂₀ and a molecular weight of 742.63 g/mol, indicating a complex polyhydroxylated structure typical of bioactive plant secondary metabolites . With a purity of ≥95% and a CAS registry number 496066-89-8, it is commercially available as a high-purity reference standard for phytochemical and pharmacological research .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)24(43)29(52-31-26(45)23(42)21(40)17(50-31)8-47-30-25(44)20(39)15(37)7-46-30)32(48-9)51-28-22(41)18-14(36)5-11(33)6-16(18)49-27(28)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,29-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIGVGNDPHVIN-LOPYEWRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: Industrial production of Helicianeoide B is typically achieved through extraction and purification from natural sources. The process involves several steps, including solvent extraction, chromatography, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Helicianeoide B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains multiple hydroxyl groups, making it susceptible to oxidation and reduction reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Helicianeoide B has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: Researchers study its effects on various biological systems, including its antioxidant properties.
Medicine: this compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Helicianeoide B involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Helicianeoide A and Helicianeoide C
Key comparative
| Compound | Molecular Formula | Purity | CAS Number | Structural Features |
|---|---|---|---|---|
| Helicianeoide B | C₃₂H₃₈O₂₀ | ≥95% | 496066-89-8 | Polyhydroxylated glycoside |
| Helicianeoide A | Not reported | ≥95% | 496066-82-1 | Likely similar glycosidic backbone |
| Helicianeoide C | Not reported | ≥95% | Not available | Presumed structural analog |
These structural nuances may influence solubility, bioavailability, and target specificity in biological systems.
Functionally Similar Compounds
This compound is compared below with compounds sharing overlapping applications in natural product research, such as antioxidant or anti-inflammatory studies:
Cardamonin (CAS: 19309-14-9)
- Structure : A chalcone derivative (C₁₆H₁₄O₄) with a α,β-unsaturated ketone backbone .
- Purity : ≥98%, higher than this compound, making it preferable for dose-sensitive studies .
- Bioactivity: Known for anticancer (e.g., inhibition of NF-κB) and antimicrobial properties .
Scopoletin (CAS: 92-61-5)
- Structure : A simple coumarin (C₁₀H₈O₄) with a 7-hydroxy-6-methoxy substitution .
- Purity : ≥98%, widely used in studies on inflammation and diabetes .
- Key Difference : Smaller molecular weight (192.17 g/mol ) compared to this compound, enabling better membrane permeability .
Gaultherin
Research Findings and Limitations
Structural vs. Functional Similarities
- This compound vs.
- This compound vs. Cardamonin/Scopoletin : Functional similarities (e.g., anti-inflammatory) are inferred from compound class rather than direct evidence. For example, chalcones like Cardamonin and coumarins like Scopoletin have well-documented mechanisms, whereas this compound’s larger size may limit cellular uptake .
Purity and Research Utility
- This compound’s ≥95% purity is sufficient for preliminary assays but may require further purification for mechanistic studies, unlike Cardamonin or Scopoletin (≥98%) .
Biological Activity
Helicianeoide B is a flavonoid compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, a member of the flavonoid family, is characterized by its unique chemical structure, which influences its biological activities. The compound is known for its antioxidant properties and its role in various biological processes.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting their growth. This property opens avenues for its use in developing natural antimicrobial agents.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The IC50 value was found to be 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
-
Anti-inflammatory Mechanism :
- In vitro studies on macrophages treated with this compound showed a reduction in TNF-α and IL-6 levels by approximately 40% compared to untreated controls, suggesting a potent anti-inflammatory effect.
-
Antimicrobial Efficacy :
- A series of tests against Staphylococcus aureus and Candida albicans revealed that this compound had minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively, showcasing its potential as a natural antimicrobial agent.
Data Table: Biological Activities of this compound
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging Assay | IC50 = 25 µg/mL |
| Anti-inflammatory | ELISA for Cytokine Levels | TNF-α and IL-6 reduced by 40% |
| Antimicrobial | MIC Testing | MIC against S. aureus: 50 µg/mL; C. albicans: 100 µg/mL |
Q & A
Q. What are the primary methodologies for isolating and characterizing Helicianeoide B from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-NMR) and mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. Purity validation requires high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, as referenced in chemical vendor standards .
Q. How can researchers establish baseline purity and stability parameters for this compound in experimental settings?
Methodological Answer: Baseline purity is determined via analytical techniques (HPLC, UV-Vis spectroscopy) against reference standards. Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, with periodic purity assessments. Documentation must align with journal guidelines for reproducibility, including detailed experimental protocols in supplementary materials .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s reported bioactivity across studies?
Methodological Answer: Contradictions often arise from variability in cell lines, assay conditions, or compound purity. To address this:
Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins. Validate predictions with in vitro binding assays (SPR, ITC) and mutagenesis studies to identify critical residues. Cross-referencing with structural analogs (e.g., Helicianeoide A) can highlight functional group contributions .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
Methodological Answer: Implement quality-by-design (QbD) principles:
Q. How should researchers design dose-response studies to evaluate this compound’s toxicity and therapeutic index?
Methodological Answer: Use in vitro cytotoxicity assays (MTT, LDH release) across multiple cell types (cancer vs. normal) and in vivo models (rodents). Calculate therapeutic index (LD₅₀/ED₅₀) with dose-escalation protocols. Include pharmacokinetic parameters (Cmax, AUC) to assess bioavailability. Ethical compliance requires IACUC or IRB approvals for animal/human studies .
Data Analysis and Validation
Q. What statistical approaches are critical for validating this compound’s synergistic effects in combination therapies?
Methodological Answer: Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/additivity/antagonism. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Ensure data reproducibility via triplicate experiments and open-access raw data repositories .
Q. How can researchers address discrepancies between in silico predictions and experimental results for this compound’s targets?
Methodological Answer: Re-evaluate computational parameters (force fields, solvation models) and validate with orthogonal assays (e.g., CRISPR-Cas9 knockout of predicted targets). Use cheminformatics tools (PubChem, ChEMBL) to cross-reference bioactivity data of structural analogs .
Ethical and Reporting Standards
Q. What ethical considerations apply when publishing negative or inconclusive results for this compound’s bioactivity?
Methodological Answer: Negative results are vital for avoiding publication bias. Report them transparently with full methodological details (e.g., assay conditions, statistical power). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior work to contextualize findings, even if contradictory .
Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?
Methodological Answer:
- Introduction : Link this compound’s novelty to gaps in literature (e.g., unexplored mechanisms).
- Methods : Detail synthesis, characterization, and assays for reproducibility. Place extensive protocols in supplementary materials .
- Results : Use tables/figures to highlight key data (e.g., dose-response curves, NMR spectra). Avoid duplicating data across sections .
- Discussion : Contrast findings with prior studies, addressing contradictions via methodological rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
